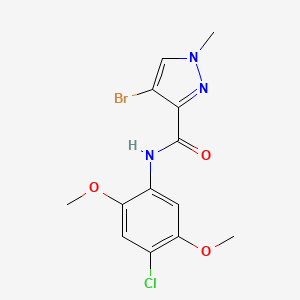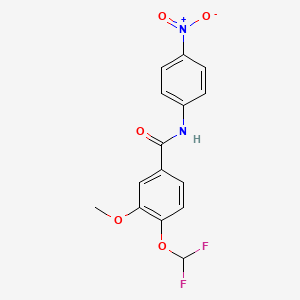![molecular formula C18H18FN5O4 B10961189 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10961189.png)
4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions.
-
Preparation of Pyrazole Intermediate
Starting Materials: 3,5-dimethyl-4-nitropyrazole.
Reaction Conditions: The nitropyrazole is synthesized through nitration of 3,5-dimethylpyrazole using nitric acid and sulfuric acid.
-
Preparation of Isoxazole Intermediate
Starting Materials: 4-fluoro-2-methylphenyl isoxazole.
Reaction Conditions: The isoxazole ring is formed via cyclization of appropriate precursors under acidic or basic conditions.
-
Coupling Reaction
Starting Materials: Pyrazole and isoxazole intermediates.
Reaction Conditions: The intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and isoxazole rings.
Reduction: Reduction of the nitro group on the pyrazole ring can lead to the formation of amino derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine
Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Studies: Used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group on the pyrazole ring can participate in redox reactions, while the fluorophenyl group can enhance binding affinity to target proteins. The isoxazole ring provides additional sites for interaction, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- **4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-CHLORO-2-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE
- **4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-BROMO-2-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE
Uniqueness
The presence of the fluorophenyl group in 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE enhances its chemical stability and binding affinity compared to its chloro- and bromo-substituted analogs. This makes it a more potent candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H18FN5O4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H18FN5O4/c1-9-7-13(19)5-6-15(9)20-18(25)16-14(12(4)28-22-16)8-23-11(3)17(24(26)27)10(2)21-23/h5-7H,8H2,1-4H3,(H,20,25) |
InChI Key |
LICCQSNVZZTZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=NOC(=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[1-(furan-2-yl)cyclohexyl]furan](/img/structure/B10961107.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B10961109.png)
![N-(5-chloro-2-methoxybenzyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10961112.png)
![4-Methyl-6-(trifluoromethyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidine](/img/structure/B10961113.png)
![2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate](/img/structure/B10961120.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10961137.png)
![N-cyclopentyl-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961147.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B10961163.png)

![2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10961169.png)

![2-{5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10961182.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B10961187.png)
